3-氨基喹啉二盐酸盐

描述

3-Aminoquinuclidine dihydrochloride is a compound that has been explored for its potential in various chemical applications. The studies provided have investigated different derivatives of 3-aminoquinuclidine and their respective properties and reactions.

Synthesis Analysis

The synthesis of 3-aminoquinuclidine derivatives involves multiple steps and reagents. In one study, the Schiff base formed from 2-benzhydryl-3-quinuclidinone and benzylamine was reduced to yield a mixture of isomers, with the cis isomer being predominant. This cis isomer was further processed to obtain cis-3-amino-2-benzhydrylquinuclidine, which showed significant diuretic activity . Another study reported the synthesis of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine through the reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride . Additionally, 3-alkyl(aryl)-3-aminoquinuclidines were synthesized by reacting 3-alkyl(aryl)-3-oxyquinuclidines with acetonitrile in the presence of concentrated sulfuric acid, followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of 3-aminoquinuclidine derivatives is complex and varies depending on the substituents attached to the quinuclidine core. NMR methods were used to establish the structure of 3-alkyl-Δ^2-dehydroquinuclidines and 3-alkylidenequinuclidines, which are among the products formed during the synthesis of 3-alkyl(aryl)-3-aminoquinuclidines . The cis and trans isomers of 3-aminoquinuclidine derivatives also exhibit different levels of activity, indicating the importance of stereochemistry in their biological function .

Chemical Reactions Analysis

The chemical reactivity of 3-aminoquinuclidine derivatives allows for further functionalization and the formation of various compounds. For instance, pyrimido[5,4-b]quinuclidine derivatives were obtained from 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine by reacting with formamide, methyl isocyanate, and phenyl isothiocyanate . The reaction of 2-ethoxycarbonyl-3-acetamido-2,3-dehydroquinuclidine with hydrazine hydrate led to the formation of 7-hydroxypyrazolo[4,3-b]quinuclidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoquinuclidine derivatives are influenced by their molecular structure. The diuretic properties of cis-3-amino-2-benzhydrylquinuclidine were evaluated in rats and dogs, showing a maximal effect greater than hydroflumethiazide but less than furosemide in rats. A biphasic dose-response was observed in dogs, which is an unusual characteristic for diuretics . The studies did not provide extensive data on other physical properties such as melting point, solubility, or stability.

科学研究应用

Ribonucleotide Reductase Inhibition

3-氨基喹啉二盐酸盐被研究其潜在作为核糖核苷酸还原酶抑制剂的作用。一种特定衍生物,3-氨基吡啶-2-甲醛硫脲脒(3-AP),已被研究用于治疗晚期实体癌。该研究估计了3-AP在患者中的最大耐受剂量(MTD)和口服生物利用度,表明其作为一种新型小分子抑制剂在治疗晚期实体肿瘤中具有适度的临床益处(Chao et al., 2012)。

代谢和营养缺乏矫正

在代谢和营养缺乏矫正领域,3-氨基喹啉二盐酸盐衍生物被研究其潜在的治疗益处。例如,研究已经探讨了氨基酸用于治疗3-磷酸甘油酸脱氢酶(3-PGDH)缺乏症等疾病,该疾病以先天性小头畸形、难治性癫痫和严重的心理运动发育迟缓为特征。使用缺乏的氨基酸,如L-丝氨酸,已显示出有利的反应,癫痫发作频率显著减少,未记录到任何不良反应,表明根据早期诊断和治疗,可能会获得有益的结果(de Koning et al., 2002)。

安全和危害

The safety data sheet for 3-Aminoquinuclidine dihydrochloride suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

未来方向

Recent studies suggest that the introduction of the amide functional group into quaternary ammonium compounds (QACs) structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures . These data suggest that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .

属性

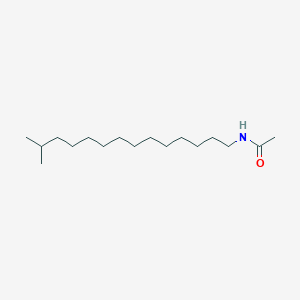

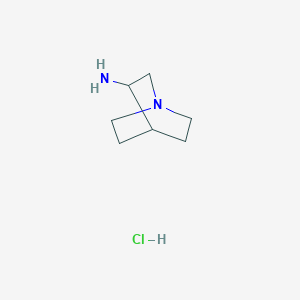

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6238-14-8 (Parent) | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinuclidine dihydrochloride | |

CAS RN |

6530-09-2 | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminoquinuclidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。